Pentasulfanide

CAS No.:

Cat. No.: VC1791337

Molecular Formula: HS5-

Molecular Weight: 161.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | HS5- |

|---|---|

| Molecular Weight | 161.3 g/mol |

| Standard InChI | InChI=1S/H2S5/c1-3-5-4-2/h1-2H/p-1 |

| Standard InChI Key | FBNHIFPJXGPDIP-UHFFFAOYSA-M |

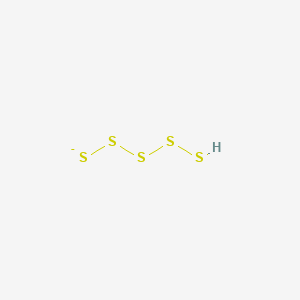

| SMILES | SSSS[S-] |

| Canonical SMILES | SSSS[S-] |

Introduction

Fundamental Nature and Classification

| Property | Information |

|---|---|

| Molecular Formula | H₂S₅ |

| Systematic Name | Pentasulfane |

| Alternative Names | Hydrogen pentasulfide |

| Parent Compound Class | Polysulfanes |

| Conjugate Base | Pentasulfide(2-) |

| Structural Type | Chain sulfur compound |

The compound exists within a homologous series of sulfanes (H₂Sₙ), where the number of sulfur atoms can vary. In this series, pentasulfanide occupies a middle position between the simpler hydrogen sulfide (H₂S) and more complex polysulfanes containing additional sulfur atoms .

Molecular Structure and Properties

Pentasulfanide features a distinctive linear or slightly curved arrangement of five sulfur atoms with hydrogen atoms bonded to the terminal sulfur atoms. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.

Structural Characteristics

The molecular structure of pentasulfanide consists of a chain of five sulfur atoms with hydrogen atoms attached to the terminal sulfur atoms. The InChI representation (InChI=1S/H2S5/c1-3-5-4-2/h1-2H) confirms this linear arrangement of atoms . The S-S bonds within the molecule are covalent, with bond lengths typically in the range observed for other polysulfanes. Unlike its inorganic relatives like phosphorus pentasulfide (P₄S₁₀) which forms cage-like molecular structures, pentasulfanide maintains a chain configuration .

Physical and Chemical Properties

The physical and chemical properties of pentasulfanide are influenced by its molecular structure and the nature of sulfur-sulfur bonds:

| Property | Description |

|---|---|

| Physical State | Likely liquid or low-melting solid at room temperature |

| Color | Yellow to orange (based on similar sulfur compounds) |

| Odor | Likely strong, sulfurous (similar to other sulfanes) |

| Molecular Weight | 162.3 g/mol (calculated from atomic weights) |

| Solubility | Limited solubility in water; likely soluble in non-polar organic solvents |

| Stability | Relatively unstable; susceptible to oxidation and decomposition |

Pentasulfanide, like other polysulfanes, is expected to be thermally unstable and sensitive to oxidation. The presence of reducible sulfur-sulfur bonds makes it a potential reducing agent in chemical reactions.

Chemical Reactivity and Synthesis

The reactivity of pentasulfanide is largely determined by the presence of the sulfur chain and terminal S-H bonds. These structural features allow for diverse chemical transformations and influence its synthesis approaches.

Chemical Behavior

Pentasulfanide exhibits several characteristic reactions:

-

Acid-base behavior: As a weak acid, pentasulfanide can lose its protons to form first the monoanion (HS₅⁻) and then the dianion (S₅²⁻) .

-

Hydrolysis: Similar to other sulfur compounds like arsenic pentasulfide, pentasulfanide likely undergoes hydrolysis in water, potentially releasing hydrogen sulfide and forming shorter chain sulfur compounds .

-

Redox reactions: The sulfur-sulfur bonds in pentasulfanide make it susceptible to oxidation and reduction reactions, allowing it to participate in various electron transfer processes.

Synthesis Approaches

While the search results don't explicitly detail synthesis methods for pentasulfanide, based on the synthesis of related compounds, potential preparation routes might include:

-

Reaction of hydrogen sulfide with elemental sulfur under controlled conditions.

-

Acidification of alkali metal pentasulfide salts to protonate the S₅²⁻ anion.

-

Controlled reduction of higher polysulfanes or oxidation of lower polysulfanes.

Drawing parallels with phosphorus pentasulfide synthesis, which involves the direct reaction of phosphorus with sulfur at elevated temperatures, similar approaches might be applicable for pentasulfanide with appropriate precursors .

Applications and Significance

Although pentasulfanide itself has limited direct commercial applications documented in the search results, its chemistry and relation to pentasulfide ions suggest several potential areas of significance.

Research Applications

Pentasulfanide serves as an important model compound in fundamental sulfur chemistry research. The study of its structure and reactivity provides insights into sulfur-sulfur bonding and the behavior of homocatenated (same-element chains) compounds .

Industrial Relevance

By analogy with phosphorus pentasulfide, which finds applications in lubricant additives, pesticide production, and battery technologies, pentasulfanide and its derivatives may have potential industrial applications :

-

As precursors for sulfur-containing compounds in organic synthesis.

-

In the preparation of specialized catalysts or reagents.

-

As intermediates in the production of sulfur-based materials.

Biological Significance

The search results indicate that pentasulfide ions interact with certain biological systems, particularly with the enzyme sulfide dehydrogenase from Wolinella succinogenes . This suggests that pentasulfanide or its conjugate base may play roles in:

-

Biological sulfur cycles and transformations.

-

Enzymatic reactions involving sulfur transfer.

-

Potential pharmaceutical applications, as suggested by its presence in the DrugBank database .

Comparative Analysis with Related Compounds

Comparing pentasulfanide with other sulfur compounds provides valuable context for understanding its unique characteristics and position within sulfur chemistry.

Comparison with Other Polysulfanes

Pentasulfanide represents one member of the polysulfane series (H₂Sₙ). The following table compares key features across this homologous series:

| Compound | Formula | Chain Length | Relative Stability | Notable Features |

|---|---|---|---|---|

| Hydrogen sulfide | H₂S | 1 S atom | High | Gas at room temperature, highly toxic |

| Hydrogen disulfide | H₂S₂ | 2 S atoms | Moderate | More reactive than H₂S |

| Hydrogen trisulfide | H₂S₃ | 3 S atoms | Moderate | Intermediate in the series |

| Hydrogen tetrasulfide | H₂S₄ | 4 S atoms | Low-moderate | Precursor to pentasulfanide |

| Pentasulfanide | H₂S₅ | 5 S atoms | Low | Subject of this study |

| Higher polysulfanes | H₂Sₙ (n>5) | >5 S atoms | Decreasing with length | Increasingly unstable |

This comparison reveals how pentasulfanide fits within the broader context of sulfur chemistry, representing an intermediate chain length with corresponding properties .

Comparison with Pentasulfides of Other Elements

Pentasulfides of different elements exhibit varying structures and properties:

| Compound | Formula | Structure | Applications | Key Differences |

|---|---|---|---|---|

| Pentasulfanide | H₂S₅ | Linear chain | Research, potential intermediates | Terminal H atoms, chain structure |

| Phosphorus pentasulfide | P₄S₁₀ | Adamantane-like cage | Lubricant additives, pesticides, batteries | Cage structure, industrial importance |

| Arsenic pentasulfide | As₂S₅ | Similar to P₄S₁₀ or polysulfide | Pigments, chemical intermediates | Contains arsenic, different reactivity |

This comparison highlights how the central element (H, P, or As) dramatically influences the structure, properties, and applications of these pentasulfide compounds .

Research Challenges and Future Directions

The relatively limited information specifically focused on pentasulfanide in the search results suggests several research challenges and opportunities.

Current Research Limitations

Research on pentasulfanide faces several challenges:

-

Stability issues: Like many polysulfanes, pentasulfanide is likely relatively unstable, making isolation and characterization difficult.

-

Analytical challenges: Distinguishing between different polysulfanes in mixtures remains challenging, requiring sophisticated analytical techniques.

-

Limited commercial applications: Unlike phosphorus pentasulfide, which has established industrial uses, pentasulfanide has fewer documented applications, potentially limiting research interest .

Future Research Opportunities

Several promising research directions for pentasulfanide include:

-

Development of improved synthesis and stabilization methods to facilitate further studies of its properties and reactivity.

-

Investigation of its potential role in biological systems, particularly in relation to enzymes like sulfide dehydrogenase that interact with sulfur compounds .

-

Exploration of applications in battery technology, drawing parallels with the use of phosphorus pentasulfide in lithium batteries .

-

Deeper structural studies using advanced techniques like X-ray crystallography and computational chemistry to better understand bonding in polysulfanes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume